molecular formula C25H33N7O2 B611994 UNC2881

UNC2881

カタログ番号: B611994
分子量: 463.6 g/mol
InChIキー: NPVXOWLPOFYACO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNC2881は、TAM(Tyro3、Axl、Mer)受容体チロシンキナーゼファミリーのメンバーであるMerチロシンキナーゼの強力かつ特異的な阻害剤です。これは経口活性のある化合物であり、22ナノモルのIC50値でMerキナーゼの定常状態リン酸化を阻害します。 さらに、this compoundは、それぞれ360ナノモルおよび250ナノモルのIC50値でAxlおよびTyroキナーゼに対して阻害効果を示します .

科学的研究の応用

UNC2881 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Mer kinase and related signaling pathways.

    Biology: Employed in cellular assays to investigate the role of Mer kinase in various biological processes, including cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving abnormal Mer kinase activity, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors

作用機序

UNC2881は、Merチロシンキナーゼを特異的に阻害することにより、その効果を発揮します。この化合物は、MerキナーゼのATP結合部位に結合し、下流のシグナル伝達経路のリン酸化と活性化を防ぎます。この阻害は、異常なMerキナーゼ活性を有する細胞における細胞増殖の抑制とアポトーシスの増加につながります。 さらに、this compoundは、AxlおよびTyroキナーゼに対して阻害効果を示しますが、効力は低くなります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、22ナノモルのIC50値でMerキナーゼに対する高い特異性と効力のために独自です。AxlおよびTyroキナーゼに対する追加の阻害効果により、TAM受容体ファミリーの研究に貴重なツールとなります。 この化合物の経口バイオアベイラビリティとコラーゲン誘導血小板凝集を阻害する能力は、研究と潜在的な治療的応用におけるその有用性をさらに高めます .

生化学分析

Biochemical Properties

UNC2881 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the Mer tyrosine kinase, with an IC50 value of 4.3 nM . It also shows additional inhibition against Axl and Tyro with IC50s of 360 nM and 250 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits steady-state Mer kinase phosphorylation . Moreover, this compound potently inhibits collagen-induced platelet aggregation, suggesting its potential use in pathologic thrombosis research .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of Mer tyrosine kinase in acute lymphoblastic leukemia cells . Furthermore, it blocks ligand-stimulated activation of a chimeric EGFR-MerTK .

準備方法

合成経路と反応条件

UNC2881の合成は、ピリミジンコア構造の調製から始まる複数の手順を伴います。主要な手順には次のものがあります。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 この化合物は通常、クロマトグラフィー技術を使用して精製され、分光法を使用して特徴付けられます .

化学反応の分析

反応の種類

UNC2881は、主に以下の種類の反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、酸化および還元誘導体のthis compound、および修飾された官能基を持つ置換アナログが含まれます .

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

    化学: Merキナーゼとその関連するシグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖やアポトーシスなど、さまざまな生物学的プロセスにおけるMerキナーゼの役割を調査するために、細胞アッセイで使用されます。

    医学: 特定の癌や自己免疫疾患など、異常なMerキナーゼ活性を伴う疾患に対する潜在的な治療薬として検討されています。

    産業: キナーゼ阻害剤の診断アッセイとスクリーニングプラットフォームの開発に使用されます

類似化合物との比較

Similar Compounds

Uniqueness of UNC2881

This compound is unique due to its high specificity and potency against Mer kinase, with an IC50 value of 22 nanomolar. Its additional inhibitory effects on Axl and Tyro kinases make it a valuable tool for studying the TAM receptor family. The compound’s oral bioavailability and ability to inhibit collagen-induced platelet aggregation further enhance its utility in research and potential therapeutic applications .

生物活性

UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase (MerTK), which plays a significant role in various biological processes, including immune regulation and cell signaling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and thrombosis prevention. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound functions as a competitive inhibitor of MerTK, exhibiting high selectivity against other members of the TAM receptor family, specifically Axl and Tyro3. The compound has been shown to inhibit Mer kinase phosphorylation with an IC50 value of 4.3 nM , which is significantly lower than the IC50 value of 22 nM observed in live cell assays for B-ALL cells . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacological Properties

The pharmacokinetics of this compound reveal important insights into its bioavailability and clearance:

Parameter IV Administration Oral Administration
Half-life (T1/2)0.80 hours-
Time to peak (Tmax)-0.30 hours
Maximum concentration (Cmax)2609 ng/mL90.0 ng/mL
Area under curve (AUClast)527 h*ng/mL71.7 h*ng/mL
Clearance (Cl_obs)94.5 mL/min/kg-
Volume of distribution (Vss)1.65 L/kg-
Bioavailability (%F)-14%

These data indicate that this compound has a rapid clearance rate and relatively low oral bioavailability, suggesting that intravenous administration may be more effective for achieving therapeutic concentrations in vivo .

Biological Activity in Cell Models

This compound has demonstrated significant biological activity in various cellular contexts:

  • Inhibition of Platelet Aggregation : this compound effectively inhibits collagen-induced platelet aggregation, which suggests its potential utility in preventing thrombotic events without increasing the risk of bleeding .
  • Cancer Cell Line Studies : In preclinical studies using B-ALL cell lines, this compound inhibited Mer kinase activity, demonstrating its potential as a targeted therapy for cancers that express MerTK .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound in different biological contexts:

  • Thrombosis Prevention : A study highlighted the role of MerTK inhibitors like this compound in modulating platelet activation pathways. The findings suggest that targeting MerTK can reduce thrombus formation while maintaining hemostatic balance, making it a promising candidate for treating thrombotic disorders .
  • Cancer Therapy : In a cancer model study, this compound was shown to enhance the efficacy of other chemotherapeutic agents by inhibiting MerTK-mediated pathways that promote tumor survival and immune evasion . This synergy indicates that this compound could be integrated into combination therapies for improved outcomes.
  • Immune Modulation : Research involving macrophage polarization demonstrated that this compound alters cytokine profiles by inhibiting MerTK signaling. This modulation can enhance anti-tumor immunity and reduce inflammation, further supporting its potential application in immunotherapy .

特性

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?

A: this compound acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that this compound effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, this compound effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []

Q2: What is the relationship between the structure of this compound and its activity as a Mer kinase inhibitor?

A: The research highlights the importance of structure-activity relationships (SAR) in developing this compound. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified this compound as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。